molecular formula C3H6ClN3S B8781525 2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride CAS No. 59793-60-1

2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride

Cat. No.: B8781525
CAS No.: 59793-60-1
M. Wt: 151.62 g/mol
InChI Key: YJANCUVMJQPWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C₃H₅N₃S·HCl. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamimidothioic acid, cyanomethyl ester, monohydrochloride typically involves the reaction of cyanomethyl isothiocyanate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and consistency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbamimidothioic acid, cyanomethyl ester, monohydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamimidothioic acid, methyl ester, monohydrochloride
  • 2-methylisothiouronium chloride
  • S-methylisothiouronium chloride

Uniqueness

2-(Carbamimidoylsulfanyl)acetonitrile hydrochloride is unique due to its specific ester and cyanomethyl functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

59793-60-1

Molecular Formula

C3H6ClN3S

Molecular Weight

151.62 g/mol

IUPAC Name

cyanomethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C3H5N3S.ClH/c4-1-2-7-3(5)6;/h2H2,(H3,5,6);1H

InChI Key

YJANCUVMJQPWBU-UHFFFAOYSA-N

Canonical SMILES

C(C#N)SC(=N)N.Cl

Origin of Product

United States

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